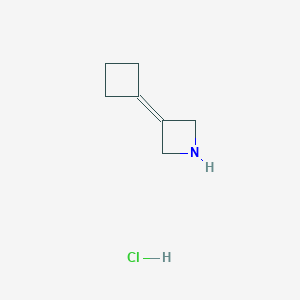
Piperidin-4-yl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidin-4-yl carbamate is a nitrogen-containing heterocyclic compound that features a piperidine ring structure. Piperidine is a six-membered ring containing one nitrogen atom and five carbon atoms. This compound is known for its significant role in the pharmaceutical industry, where it serves as a building block for various drugs and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient synthetic route for piperidin-4-yl carbamate involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Nickel as a catalyst. This is followed by the de-protection of the benzyl group and the formation of its salt . The process is advantageous due to the use of commercially available raw materials and shorter reaction times, making it viable for large-scale manufacturing .
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic route mentioned above. The process involves the use of high-yield reactions and scalable methodologies to ensure efficient production. The use of Raney-Nickel as a catalyst and the de-protection of the benzyl group are key steps in the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Piperidin-4-yl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.
Substitution: Substitution reactions are common, where different substituents can be introduced to the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reductive amination using ammonia and Raney-Nickel is a typical method.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, piperidinones, and other derivatives that have significant biological activity .
Scientific Research Applications
Piperidin-4-yl carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological systems and its potential as a pharmacological agent.
Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases, including HIV, cancer, and neurological disorders.
Industry: The compound is used in the development of agrochemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of piperidin-4-yl carbamate involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of enzymes such as Janus Kinase (JAK) and serotonin receptors. By binding to these targets, the compound can modulate various biological processes, including cell signaling, proliferation, and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
- Piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate
- tert-Butyl N-(piperidin-4-yl)carbamate
- Methyl piperidine-4-yl-carbamate para-toluene sulfonate salt
Uniqueness
Piperidin-4-yl carbamate is unique due to its versatile chemical reactivity and its significant role in drug development. Its ability to undergo various chemical reactions and form biologically active derivatives makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
piperidin-4-yl carbamate |
InChI |
InChI=1S/C6H12N2O2/c7-6(9)10-5-1-3-8-4-2-5/h5,8H,1-4H2,(H2,7,9) |
InChI Key |
KCYQSFOCCXSZQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


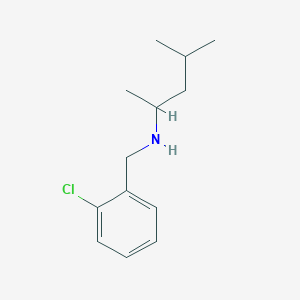
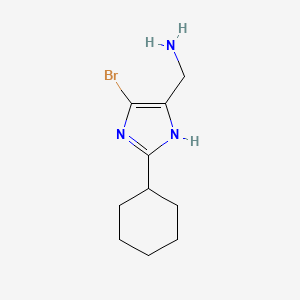
![4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B13328828.png)
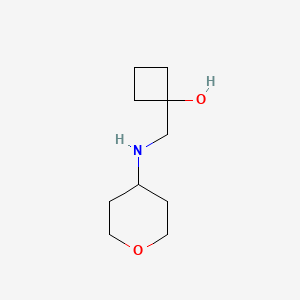
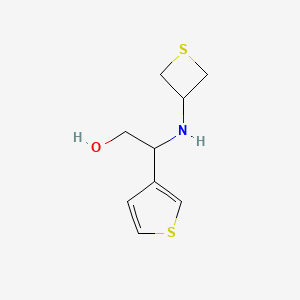
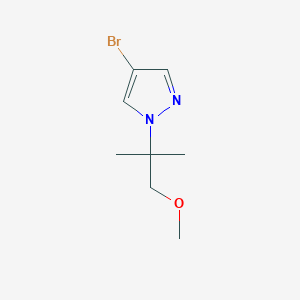
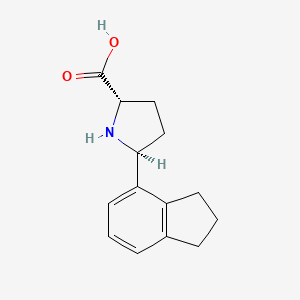
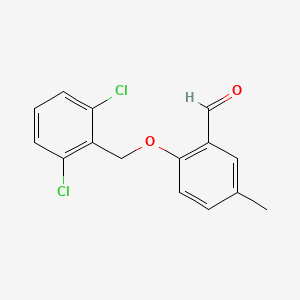
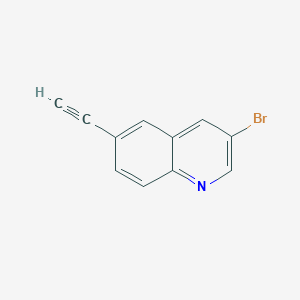
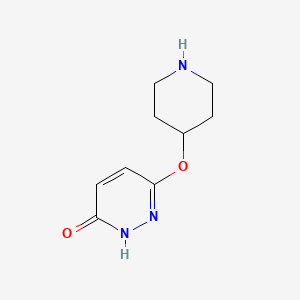
![4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol](/img/structure/B13328874.png)
![4-[(2-Bromocyclopentyl)oxy]oxane](/img/structure/B13328889.png)
![2',3',4',5'-Tetrahydro-[2,3']bifuranyl-4'-ol](/img/structure/B13328895.png)
